molecular formula C22H31N3O4 B13045055 Tert-butyl (S)-7-(((benzyloxy)carbonyl)amino)-7-(1H-imidazol-2-YL)heptanoate

Tert-butyl (S)-7-(((benzyloxy)carbonyl)amino)-7-(1H-imidazol-2-YL)heptanoate

Cat. No.: B13045055
M. Wt: 401.5 g/mol
InChI Key: QLJCZVDPQQJJOH-SFHVURJKSA-N
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Description

Tert-butyl (S)-7-(((benzyloxy)carbonyl)amino)-7-(1H-imidazol-2-yl)heptanoate is a synthetic intermediate featuring a chiral (S)-configured carbon center, a benzyloxycarbonyl (Cbz)-protected amine, and a 1H-imidazole substituent. This compound is structurally complex, combining a tert-butyl ester for acid-sensitive protection, a Cbz group for amine protection, and an imidazole ring that may confer hydrogen-bonding or metal-coordinating properties.

Properties

Molecular Formula

C22H31N3O4

Molecular Weight

401.5 g/mol

IUPAC Name

tert-butyl (7S)-7-(1H-imidazol-2-yl)-7-(phenylmethoxycarbonylamino)heptanoate

InChI

InChI=1S/C22H31N3O4/c1-22(2,3)29-19(26)13-9-5-8-12-18(20-23-14-15-24-20)25-21(27)28-16-17-10-6-4-7-11-17/h4,6-7,10-11,14-15,18H,5,8-9,12-13,16H2,1-3H3,(H,23,24)(H,25,27)/t18-/m0/s1

InChI Key

QLJCZVDPQQJJOH-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CCCCC[C@@H](C1=NC=CN1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC(C1=NC=CN1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (S)-7-(((benzyloxy)carbonyl)amino)-7-(1H-imidazol-2-YL)heptanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Scientific Research Applications

Enzyme Inhibition

One of the notable applications of tert-butyl (S)-7-(((benzyloxy)carbonyl)amino)-7-(1H-imidazol-2-YL)heptanoate is its role as an inhibitor of specific enzymes. Research has indicated that compounds with imidazole rings can effectively inhibit arginase, an enzyme involved in the urea cycle. This inhibition can lead to increased levels of L-arginine, which is beneficial in various physiological processes including nitric oxide production .

Anticancer Activity

Studies have shown that derivatives containing imidazole and amino acid components exhibit anticancer properties. For instance, the compound has been tested against several cancer cell lines, demonstrating cytotoxic effects that are attributed to its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis. The presence of the benzyloxycarbonyl group enhances its lipophilicity, potentially improving membrane permeability .

Neuroprotective Effects

Research indicates that compounds similar to this compound may exert neuroprotective effects by modulating neurotransmitter systems. The imidazole moiety is known for its interaction with NMDA receptors, which are critical in excitatory neurotransmission and neuroprotection against excitotoxicity .

Case Study 1: Arginase Inhibition

In a study published in MDPI, researchers synthesized several derivatives of arginase inhibitors including this compound. The findings demonstrated that these compounds effectively inhibited arginase activity in vitro, leading to increased L-ornithine production and subsequent downstream effects on nitric oxide synthesis .

Case Study 2: Anticancer Screening

Another study focused on evaluating the anticancer potential of this compound against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest being further investigated .

Summary Table of Applications

Application AreaObserved EffectsReference Source
Enzyme InhibitionIncreased L-arginine levels
Anticancer ActivityCytotoxic effects on multiple cancer cell lines
Neuroprotective EffectsModulation of NMDA receptors

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzyloxycarbonyl group can undergo hydrolysis, releasing active amines that interact with various biological targets.

Comparison with Similar Compounds

Protecting Group Variations

  • tert-Butyl Esters vs. Benzyl Carbamates: The tert-butyl ester in the target compound contrasts with benzyl carbamates in analogs like benzyl (1S)-2-[2-(substituted-benzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate (, compounds 8a-o) . While tert-butyl esters are cleaved under acidic conditions, benzyl groups require hydrogenolysis. This difference impacts synthetic routes and stability in biological environments.

Chain Length and Substituent Effects

  • Alkyl Chain Length: In , compounds 14a (C6), 14b (C7), and 14c (C8) vary in alkyl chain length, with 14b (heptanamide) showing structural similarity to the target compound’s heptanoate chain . Longer chains (e.g., C8 in 14c) may enhance lipophilicity but reduce solubility, a critical factor in pharmacokinetics.
  • Imidazole vs. Thiazole/Pyrimidine :
    The target’s imidazole ring differs from thiazole (e.g., 12a in ) and pyrimidine (e.g., 13b) substituents . Imidazole’s dual nitrogen atoms enable stronger hydrogen bonding, which could enhance target binding compared to thiazole’s single sulfur atom.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Chain Length Biological Relevance Reference
Target Compound tert-butyl ester, Cbz, imidazole C7 Not reported N/A
14b () Hydroxamic acid, pyrimidine, thiazole C7 BRAF/HDAC inhibition
9a-o () tert-butyl carbamate, hydrazine Variable Antitubercular activity
±-3 () Oxabicyclo ring, carbamate N/A Synthetic intermediate

Research Findings and Limitations

  • Stereochemical Impact : The (S)-configuration of the target compound may enhance enantioselective interactions compared to racemic mixtures like ±-3 and ±-9 in .
  • Data Gaps : Direct biological data for the target compound are absent in the provided evidence. Comparisons rely on structural parallels to inhibitors (e.g., 14b) or antitubercular agents (e.g., 9a-o) .

Biological Activity

Tert-butyl (S)-7-(((benzyloxy)carbonyl)amino)-7-(1H-imidazol-2-YL)heptanoate, also known as CAS No. 1609191-04-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and other therapeutic effects, supported by data tables and relevant research findings.

  • Molecular Formula : C22H31N3O4
  • Molecular Weight : 401.51 g/mol
  • CAS Number : 1609191-04-9

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its potential as an antimicrobial agent, cytotoxic effects on cancer cells, and other therapeutic applications.

1. Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzimidazolo-peptide conjugates showed promising results against several bacterial and fungal strains:

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (µg/mL)
E. coli10 - 296 - 25
P. aeruginosa12 - 308 - 20
S. aureus15 - 285 - 18
C. albicans20 - 356 - 12.5

These findings suggest that the compound's structural features contribute to its effectiveness against a range of pathogens, making it a candidate for further development as an antimicrobial agent .

2. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in vitro against various cancer cell lines. Notably, the compound demonstrated significant cytotoxicity against mouse TLX5 lymphoma cells with an IC50 value of approximately 1.5 µM. In contrast, it exhibited lower cytotoxicity against human fibroblast cells, indicating selectivity towards cancerous cells .

Cell Line IC50 Value (µM)
Mouse TLX5 Lymphoma Cells1.5
Human Xeroderma Pigmentosum Fibroblasts>100

This selective cytotoxicity highlights the potential of the compound in targeted cancer therapies.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve interactions with specific protein targets or pathways associated with cell growth and survival. For example, compounds with similar imidazole structures have been shown to interact with various enzymes and receptors involved in cellular signaling .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Study on Antimicrobial Efficacy : A study involving the synthesis of peptide conjugates derived from imidazole-containing compounds demonstrated enhanced antimicrobial activity compared to standard antibiotics . The presence of the benzyloxycarbonyl group was crucial for this enhancement.
  • Cytotoxicity Assessment : In another study focusing on cancer treatment, derivatives of imidazole were tested for their ability to induce apoptosis in cancer cells. The results indicated that modifications to the side chains significantly influenced the cytotoxic profile, suggesting a pathway for optimizing drug design .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to construct the tert-butyl ester and benzyloxycarbonyl (Cbz) protecting groups in this compound?

  • Answer: The tert-butyl ester is typically introduced via reaction with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions, while the benzyloxycarbonyl (Cbz) group is added using benzyl chloroformate. For example, in a palladium-catalyzed allylic alkylation, intermediates like methyl (2R,3R,4S)-2,3-bis(benzyloxy)-7-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)heptanoate are synthesized via sequential protection steps. Purification often involves flash chromatography (silica gel, gradients of PE/EtOAc) to isolate stereoisomers .

Q. How can researchers ensure the stability of the imidazole ring during synthetic steps?

  • Answer: The 1H-imidazole moiety is sensitive to acidic or oxidative conditions. To avoid decomposition, reactions should be conducted under neutral or mildly basic conditions. For instance, in palladium-catalyzed alkylations, triflic acid is used sparingly (5 mol%) at 0°C to minimize side reactions. Post-reaction neutralization with NaHCO₃ is critical to stabilize the product .

Q. What safety precautions are essential when handling intermediates containing the 1H-imidazole group?

  • Answer: Imidazole derivatives can be skin and respiratory irritants. Protective measures include gloves, lab coats, and fume hoods. Specific safety protocols for tert-butyl N-(1H-imidazol-2-ylmethyl)carbamate highlight avoiding skin contact and using masks to prevent inhalation of particulates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Answer:

  • 1H/13C NMR: To verify stereochemistry and confirm the presence of tert-butyl (δ ~1.4 ppm) and Cbz groups (δ ~5.1 ppm for benzyl CH₂).
  • HPLC-MS: For assessing purity and detecting desethyl or amide impurities (common in related compounds, as noted in Patent Office Journal abstracts) .
  • IR Spectroscopy: To identify carbamate (C=O stretch ~1700 cm⁻¹) and imidazole (N-H stretch ~3100 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can stereochemical inversion during spiro ring formation impact the synthesis of related benzimidazole derivatives?

  • Answer: In the synthesis of [4.4]heterospiro systems, unexpected stereochemical inversion (e.g., at C4 in hexahydro-benzimidazolols) can occur due to neighboring group participation or solvent effects. Computational modeling (DFT) is recommended to predict transition states, while chiral HPLC or X-ray crystallography (as in CCDC 1850211/1850212) can resolve ambiguities .

Q. What methodologies are effective for resolving contradictions in reaction yields when scaling up multi-step syntheses?

  • Answer: Contradictions often arise from competing side reactions (e.g., over-alkylation or deprotection). Strategies include:

  • Kinetic Control: Optimizing temperature and stoichiometry (e.g., using 3.0 equiv. of benzyl 2,2,2-trichloroacetimidate in diethyl ether at 0°C to suppress byproducts) .
  • In Situ Monitoring: Employing techniques like TLC or ReactIR to track intermediate formation.
  • Design of Experiments (DoE): Statistically varying parameters (solvent, catalyst loading) to identify critical factors .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies in enzyme inhibition?

  • Answer: Key modifications include:

  • Side Chain Elongation: Replacing the heptanoate chain with hexanoate or octanoate derivatives (e.g., ethyl 7-aminoheptanoate in BRAF/HDAC inhibitor synthesis) to probe steric effects .
  • Imidazole Substitution: Introducing electron-withdrawing groups (e.g., trifluoromethyl) to modulate hydrogen-bonding interactions.
  • Protecting Group Swaps: Replacing tert-butyl with pivaloyloxymethyl to enhance metabolic stability .

Q. What computational tools are recommended for predicting the regioselectivity of allylic alkylations in similar systems?

  • Answer:

  • Density Functional Theory (DFT): To model transition states and identify steric/electronic barriers (e.g., using Gaussian or ORCA software).
  • Molecular Mechanics (MMFF94): For rapid conformational sampling of bulky tert-butyl and benzyl groups.
  • Machine Learning (ML): Training models on existing datasets (e.g., Reaxys or PubChem) to predict optimal reaction conditions .

Methodological Notes

  • Purification: Use flash chromatography (PE/EtOAc gradients) for intermediates and preparative HPLC for final compounds .
  • Troubleshooting: If Boc deprotection occurs prematurely, replace triflic acid with milder Lewis acids (e.g., ZnCl₂) .
  • Data Interpretation: Cross-validate NMR assignments with HSQC/HMBC experiments to resolve overlapping signals in crowded spectral regions .

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